molecular formula C19H15FN2O4S B300625 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Número de catálogo B300625
Peso molecular: 386.4 g/mol
Clave InChI: KXPUHRWHAODRNP-CXUHLZMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide, also known as FFA4 agonist, is a potent and selective agonist of free fatty acid receptor 4 (FFA4). This compound has attracted a lot of attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist binds to this compound, a G protein-coupled receptor that is expressed in various tissues including adipose tissue, pancreas, and immune cells. Upon binding, this compound agonist activates the receptor and triggers downstream signaling pathways, leading to various physiological effects such as insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and physiological effects:
This compound agonist has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. In addition, this compound agonist has also been shown to have anti-obesity effects and to reduce the risk of cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist in lab experiments is its potency and selectivity towards this compound receptor. This allows for specific targeting of the receptor and reduces off-target effects. However, one of the limitations of using this compound agonist is its solubility in aqueous solutions, which can affect its pharmacokinetic properties and bioavailability.

Direcciones Futuras

There are several future directions for the research on 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist. One of the areas of interest is the development of this compound agonist as a potential therapeutic agent for diabetes, obesity, and inflammation. In addition, the role of this compound agonist in the treatment of cardiovascular diseases and cancer needs to be further investigated. Furthermore, the optimization of the pharmacokinetic properties of this compound agonist can improve its bioavailability and therapeutic efficacy.

Métodos De Síntesis

The synthesis of 2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist involves the use of various chemical reactions. The most common method for synthesizing this compound is the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine-5-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product, this compound agonist.

Aplicaciones Científicas De Investigación

2-(2-{[3-(2-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammation. This compound has been shown to regulate glucose homeostasis, improve insulin sensitivity, and reduce inflammation in preclinical studies. In addition, this compound agonist has also been investigated for its potential role in the treatment of cardiovascular diseases and cancer.

Propiedades

Fórmula molecular

C19H15FN2O4S

Peso molecular

386.4 g/mol

Nombre IUPAC

2-[2-[(E)-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C19H15FN2O4S/c20-14-7-3-1-6-13(14)10-22-18(24)16(27-19(22)25)9-12-5-2-4-8-15(12)26-11-17(21)23/h1-9H,10-11H2,(H2,21,23)/b16-9+

Clave InChI

KXPUHRWHAODRNP-CXUHLZMHSA-N

SMILES isomérico

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

SMILES canónico

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC(=O)N)SC2=O)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.